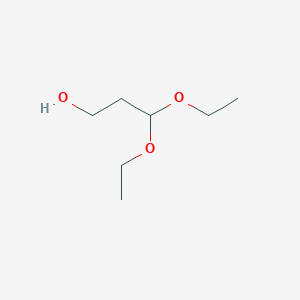

3,3-Diethoxy-1-propanol

概要

説明

Vexolは、化学的にリメキソロンとして知られており、眼科で主に使用されるグルココルチコイドステロイドです。 それは1%点眼懸濁液として販売されており、手術後の目の炎症、および前部ぶどう膜炎、結膜炎、角膜炎などの状態の治療に使用されます 。 リメキソロンは、白色の水に不溶性の粉末で、分子式はC24H34O3、分子量は370.53です .

2. 製法

合成経路と反応条件: リメキソロンの合成は、基本的なステロイド構造から始まる複数の工程を伴います反応条件は、通常、最終生成物の正しい立体化学を確保するために、強酸または強塩基、有機溶媒、および制御された温度の使用を伴います .

工業生産方法: リメキソロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と有効性を確保するための厳格な精製手順が含まれます。 結晶化、ろ過、クロマトグラフィーなどの技術は、精製プロセスで一般的に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rimexolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of rimexolone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and efficacy. Techniques such as crystallization, filtration, and chromatography are commonly used in the purification process .

化学反応の分析

反応の種類: リメキソロンは、次のようないくつかの種類の化学反応を起こします。

酸化: 特定の位置にヒドロキシル基を導入します。

還元: ケトン基をヒドロキシル基に変換します。

置換: 特定の位置にメチル基を導入します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: ヨウ化メチルや硫酸ジメチルなどのメチル化剤。

生成される主な生成物: これらの反応から生成される主な生成物は、最終生成物であるリメキソロンにつながる中間体です。 各中間体は、正しい立体化学と官能基が存在することを確認するために注意深く監視されます .

4. 科学研究アプリケーション

リメキソロンは、次のようないくつかの科学研究アプリケーションを持っています。

化学: グルココルチコイドの合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと炎症への影響について調査されています。

医学: さまざまな炎症性眼疾患の治療における有効性を評価するために、臨床試験で使用されます。

科学的研究の応用

Scientific Research Applications

3,3-Diethoxy-1-propanol has several notable applications in scientific research:

Organic Synthesis

- As an intermediate in the synthesis of various organic compounds, this alcohol serves as a building block for more complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

- The compound is investigated for its potential use in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its role as a solvent or co-solvent in drug delivery systems has been explored in several studies .

Polymer Chemistry

- Research indicates that this compound can be utilized in the development of bioresponsive polymers. These polymers can be engineered for targeted drug delivery systems, particularly in cancer therapies .

Analytical Chemistry

- The compound is also used as a standard in chromatographic techniques such as HPLC and GC for the analysis of other substances due to its well-defined chemical properties .

Case Study 1: Drug Delivery Systems

A study conducted by Dirk Grafahrend et al. explored the use of pH-bioresponsive poly(ε-caprolactone)-based polymersomes for effective drug delivery in cancer treatment. The incorporation of this compound into these systems demonstrated improved encapsulation efficiency and controlled release profiles for chemotherapeutic agents .

Case Study 2: Solvent Applications

In another research project focused on solvent effects in organic reactions, this compound was tested as a green solvent alternative. Its low toxicity profile and effectiveness in facilitating reactions under mild conditions were highlighted, showcasing its potential as a sustainable option in organic synthesis .

作用機序

リメキソロンは、グルココルチコイド受容体のアゴニストとして作用することで効果を発揮します。抗炎症作用は、ホスホリパーゼA2の阻害を伴い、これがプロスタグランジンとロイコトリエンの生合成を減少させます。これらの分子は、炎症の主要なメディエーターです。 リメキソロンは、グルココルチコイド受容体に結合することで、リポコルチンとプロスタグランジンを含む遺伝子転写の変化を引き起こし、最終的に炎症を抑制します .

類似の化合物:

プレドニゾロン: 眼科で使用される別のグルココルチコイド。

フルオロメトロン: 眼の炎症を治療するために使用されるコルチコステロイド。

デキサメタゾン: 同様の抗炎症作用を持つ強力なグルココルチコイド。

比較: リメキソロンは、眼科の病態に対する特異的な使用と、他のグルココルチコイドと比較して比較的短い半減期が特徴です。 それは、ぶどう膜炎の炎症を軽減する上で、プレドニゾロン酢酸塩と同様の有効性を示していますが、眼圧上昇のリスクが低い可能性があります .

類似化合物との比較

Prednisolone: Another glucocorticoid used in ophthalmology.

Fluorometholone: A corticosteroid used to treat inflammation in the eye.

Dexamethasone: A potent glucocorticoid with similar anti-inflammatory properties.

Comparison: Rimexolone is unique in its specific use for ophthalmic conditions and its relatively short half-life compared to other glucocorticoids. It has been shown to have a similar efficacy to prednisolone acetate in reducing uveitic inflammation but with a potentially lower risk of increasing intraocular pressure .

生物活性

3,3-Diethoxy-1-propanol (CAS No. 16777-87-0) is an organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and chemical synthesis. This article provides a comprehensive overview of its biological activity, safety profile, and relevant research findings.

- Molecular Formula: C₇H₁₆O₃

- Molecular Weight: 148.20 g/mol

- Boiling Point: Approximately 90–93 °C at 14 mmHg

- Density: 0.941 g/cm³

- Appearance: Clear colorless liquid

Toxicological Profile

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard. The compound may cause skin and eye irritation and has been noted to potentially irritate the respiratory system upon inhalation. Symptoms of overexposure include headache, dizziness, tiredness, nausea, and vomiting .

Key Toxicological Effects:

- Skin Irritation: Causes skin irritation (Category 2).

- Eye Irritation: Causes serious eye irritation (Category 2).

- Respiratory Effects: May cause respiratory irritation (STOT - single exposure Category 3) .

Ecotoxicity

A comparative ecotoxicity study evaluated the impact of glycerol-derived solvents, including this compound, on various bioindicators such as Daphnia magna (water flea), Danio rerio (zebrafish), and Chlamydomonas reinhardtii (green algae). The study found that the toxicity of these solvents correlated with their lipophilicity; however, specific data on this compound's ecotoxicity was not detailed in the results .

Safety Data and Handling

The safety data sheet for this compound indicates that it should be handled with care:

- Protective Equipment: Gloves, protective clothing, and eye protection are recommended.

- Ventilation: Use in a well-ventilated area to avoid inhalation.

- Storage Conditions: Store in an inert atmosphere at temperatures between 2–8 °C .

Case Studies and Applications

Research has indicated potential applications of this compound in the synthesis of polyethylene glycol derivatives used in pharmaceuticals. A study highlighted its role as a safer intermediate in the preparation of polyethylene glycol dialdehyde derivatives with high purity and terminal activity . This suggests that while it poses certain hazards, it can be utilized effectively in controlled environments.

Table: Summary of Biological Activity and Safety Profile

| Property | Description |

|---|---|

| Skin Irritation | Causes irritation (Category 2) |

| Eye Irritation | Causes serious irritation (Category 2) |

| Respiratory Effects | May cause irritation (STOT Category 3) |

| Ecotoxicity | Impact on aquatic organisms; specific data limited |

| Recommended Protective Gear | Gloves, protective clothing, eye protection |

特性

IUPAC Name |

3,3-diethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASERXEZXVIJBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168369 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-87-0 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。